4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol
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Overview
Description
4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 2-position on one phenyl ring, and a methoxy group at the 2-position on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-hydroxyacetophenone.
Purification: The reaction mixture is then brought to ambient temperature, filtered, and evaporated under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the starting material can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-hydroxyacetophenone: A precursor in the synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxyphenol.
4-Fluoro-3-methoxyacetophenone: Similar structure but with a methoxy group at the 3-position.
5-Fluoro-2-hydroxyacetophenone: Similar structure but with the fluorine atom at the 5-position.
Uniqueness
This compound is unique due to the specific positioning of the fluorine, hydroxyl, and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
Properties
IUPAC Name |
4-(4-fluoro-2-hydroxyphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c1-17-13-6-8(2-5-11(13)15)10-4-3-9(14)7-12(10)16/h2-7,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALPJJSCWNOFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685501 |
Source
|
Record name | 4-Fluoro-3'-methoxy[1,1'-biphenyl]-2,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-61-2 |
Source
|
Record name | 4-Fluoro-3'-methoxy[1,1'-biphenyl]-2,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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